molecular formula C8H12F3NO3 B13505566 n-(Tert-butyl)-n-(2,2,2-trifluoroacetyl)glycine

n-(Tert-butyl)-n-(2,2,2-trifluoroacetyl)glycine

Cat. No.: B13505566
M. Wt: 227.18 g/mol
InChI Key: AQGHIXMEQXPWNX-UHFFFAOYSA-N
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Description

N-(Tert-butyl)-N-(2,2,2-trifluoroacetyl)glycine is a glycine derivative featuring dual functional groups: a tert-butyl (t-Bu) group and a 2,2,2-trifluoroacetyl (TFA) moiety. This compound combines the steric bulk of the tert-butyl group with the strong electron-withdrawing nature of the trifluoroacetyl group, making it a unique candidate for applications in peptide synthesis, medicinal chemistry, and materials science. The tert-butyl group enhances steric protection of the amine, while the TFA group stabilizes intermediates during synthetic processes .

Properties

Molecular Formula

C8H12F3NO3

Molecular Weight

227.18 g/mol

IUPAC Name

2-[tert-butyl-(2,2,2-trifluoroacetyl)amino]acetic acid

InChI

InChI=1S/C8H12F3NO3/c1-7(2,3)12(4-5(13)14)6(15)8(9,10)11/h4H2,1-3H3,(H,13,14)

InChI Key

AQGHIXMEQXPWNX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N(CC(=O)O)C(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(Tert-butyl)-n-(2,2,2-trifluoroacetyl)glycine typically involves the following steps:

    Starting Materials: Glycine, tert-butyl chloride, and trifluoroacetic anhydride.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

    Procedure: Glycine is first reacted with tert-butyl chloride in the presence of a base, such as sodium hydroxide, to form the tert-butyl glycine intermediate. This intermediate is then reacted with trifluoroacetic anhydride to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the tert-butyl group.

    Reduction: Reduction reactions could target the trifluoroacetyl group.

    Substitution: The glycine backbone allows for various substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield tert-butyl alcohol derivatives, while reduction could produce trifluoroethylamine derivatives.

Scientific Research Applications

Chemistry: : The compound can be used as a building block in organic synthesis, particularly in the development of fluorinated compounds. Biology : It may serve as a probe or ligand in biochemical studies due to its unique structural features. Medicine Industry : Used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which n-(Tert-butyl)-n-(2,2,2-trifluoroacetyl)glycine exerts its effects would depend on its specific application. In biochemical contexts, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The trifluoroacetyl group could enhance binding affinity due to its electron-withdrawing properties.

Comparison with Similar Compounds

The following analysis compares N-(tert-butyl)-N-(2,2,2-trifluoroacetyl)glycine with structurally related glycine derivatives, focusing on molecular features, physicochemical properties, and applications.

Structural and Functional Group Comparisons
Compound Name Molecular Formula Key Functional Groups Key Features
This compound C8H12F3NO3 (inferred) tert-butyl, trifluoroacetyl Combines steric protection (t-Bu) and electron withdrawal (TFA) .
N-(Trifluoroacetyl)glycine C4H4F3NO3 Trifluoroacetyl Lacks steric protection; mp 118–119°C, used in peptide coupling .
N-(Diphenylmethylene)glycine tert-butyl ester C19H21NO2 tert-butyl, diphenylmethylene Insoluble in water; mp 113–115°C; used in chiral synthesis .
N-(2-Chloroacetyl)glycine C4H6ClNO3 Chloroacetyl Used in polypeptide synthesis; electron-withdrawing Cl group .
N-Methyl-N-(4-(trifluoromethyl)benzothiazol-2-yl)glycine C11H9F3N2O2S Trifluoromethyl, benzothiazolyl Bioactive compound with potential cytotoxicity .

Key Observations :

  • Trifluoroacetyl (TFA) and chloroacetyl groups are both electron-withdrawing, but TFA’s stronger inductive effect may accelerate deprotection in acidic conditions compared to chloroacetyl .
Physicochemical Properties
Compound Name Melting Point (°C) Solubility Molecular Weight (g/mol)
N-(Trifluoroacetyl)glycine 118–119 Soluble in organic solvents 171.07
N-(Diphenylmethylene)glycine tert-butyl ester 113–115 Insoluble in water 295.38
N-(2-Chloroacetyl)glycine Not reported Water-soluble 151.55

Key Observations :

  • The tert-butyl group in N-(Diphenylmethylene)glycine tert-butyl ester reduces water solubility compared to unsubstituted glycine derivatives .
  • Trifluoroacetylated compounds (e.g., N-(Trifluoroacetyl)glycine) typically exhibit higher thermal stability due to strong C–F bonds .

Key Observations :

  • The dual protection in the target compound allows sequential deprotection, enabling complex peptide assembly .
  • Compared to N-(Trifluoroacetyl)glycine, the tert-butyl group may reduce racemization risks during coupling steps due to steric shielding .

Biological Activity

N-(Tert-butyl)-n-(2,2,2-trifluoroacetyl)glycine is a synthetic compound that has garnered attention due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound consists of a glycine backbone modified with a tert-butyl group and a trifluoroacetyl moiety. The tert-butyl group contributes steric hindrance, while the trifluoroacetyl group is characterized by strong electron-withdrawing properties due to the presence of three fluorine atoms. This combination enhances the compound's binding affinity with biological targets such as enzymes and receptors, making it a candidate for further research in medicinal chemistry and biochemistry.

The biological activity of this compound can be attributed to several key interactions:

  • Hydrogen Bonding : The compound can form hydrogen bonds with target proteins, enhancing its binding affinity.
  • Hydrophobic Interactions : The bulky tert-butyl group increases hydrophobic interactions with biological molecules.
  • Electrostatic Interactions : The electron-withdrawing trifluoroacetyl group may influence the reactivity and binding characteristics of the compound towards various enzymes and receptors.

Biological Activity

Research indicates that this compound exhibits potential biological activities, including:

  • Enzyme Inhibition : The compound may serve as an inhibitor for specific enzymes, contributing to its potential therapeutic applications in drug design.
  • Antiviral Properties : Similar trifluoroacetyl derivatives have shown activity against viral proteases, suggesting that this compound could be explored for antiviral drug development .
  • Binding Affinity Studies : Preliminary studies indicate that this compound can effectively bind to various biological targets, which could be useful in biochemical studies.

Case Studies

  • Inhibition of Viral Proteases :
    A study highlighted the effectiveness of trifluoroacetamide derivatives in inhibiting SARS-CoV-2 main protease, showcasing their potential as antiviral agents. While specific data on this compound was not available, its structural similarity suggests it could exhibit comparable activity .
  • Binding Studies :
    Research has demonstrated that compounds with similar structural features can significantly enhance binding affinity to target proteins. This suggests that this compound may also exhibit strong interactions with biological macromolecules.

Comparative Analysis

To better understand the unique properties of this compound compared to similar compounds, the following table summarizes key differences:

Compound NameTert-Butyl GroupTrifluoroacetyl GroupBiological Activity Potential
This compoundYesYesHigh
n-(Ethyl)-n-(2,2,2-trifluoroacetyl)glycineNoYesModerate
n-(Amino)-n-(trifluoroacetyl)glycineNoYesLow

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